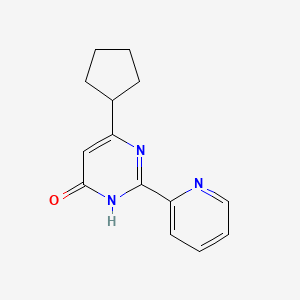
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one (CP-690,550) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.
Mecanismo De Acción
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a potent inhibitor of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in various preclinical and clinical studies. It has also been shown to reduce the levels of various cytokines and growth factors involved in the pathogenesis of inflammatory diseases. However, this compound may also have some adverse effects, including an increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a potent inhibitor of JAK enzymes, and its efficacy has been demonstrated in various preclinical and clinical studies. However, it may also have some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, this compound may have some off-target effects, which may limit its therapeutic applications.
Direcciones Futuras
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has shown promising results in preclinical and clinical trials, demonstrating its potential therapeutic applications in various inflammatory diseases. However, further research is needed to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability. Moreover, future studies should focus on identifying its potential off-target effects and developing more potent and selective JAK inhibitors with fewer adverse effects. Finally, future studies should also explore the potential therapeutic applications of this compound in other diseases, such as cancer and autoimmune diseases.
Métodos De Síntesis
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the reaction with ethyl chloroformate, and finally, the reaction with 2-amino-4,6-dichloropyrimidine. The yield of the final product is around 20%.
Aplicaciones Científicas De Investigación
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has shown promising results in preclinical and clinical trials, demonstrating its efficacy in reducing inflammation and improving disease symptoms.
Propiedades
IUPAC Name |
4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-9-12(10-5-1-2-6-10)16-14(17-13)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKNYWQLYWFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one](/img/structure/B7356272.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)
![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![3-[2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356338.png)

![N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)